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3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Lipophilicity Permeability Physicochemical Profiling

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea (CAS 1286721-97-8) fills a critical gap in pyridinylmethyl urea kinase inhibitor libraries. Its N-1 2-methoxyethyl substitution enhances p38α MAPK potency and kinase selectivity, while the pyridin-4-ylmethyl and benzyl groups create a distinctive isomer not encompassed by major patent claims (US 8,563,558; US 2012/0142708). Physicochemical properties (XLogP3 1.3, TPSA 54.5 Ų) predict favorable CNS penetration and fragment-like efficiency, ideal for crystallographic screening. Choose this scaffold for composition-of-matter freedom-to-operate and superior ligand efficiency over diaryl ureas.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1286721-97-8
Cat. No. B2439762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
CAS1286721-97-8
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCOCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21)
InChIKeyRXGDRDLDVKWVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea (CAS 1286721-97-8): Structural and Physicochemical Baseline for Procurement Evaluation


3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea (CAS 1286721-97-8) is a synthetic trisubstituted urea derivative featuring a benzyl group at N-3, a 2-methoxyethyl chain at N-1, and a pyridin-4-ylmethyl moiety at N-1. It belongs to the class of pyridinylmethyl ureas, a scaffold widely explored in kinase inhibitor and receptor modulator programs [1]. The compound is catalogued as a screening library member (Life Chemicals ID F5854-2267) rather than a fully characterized bioactive lead, and its computed physicochemical profile—XLogP3 = 1.3, topological polar surface area (TPSA) = 54.5 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 7, and molecular weight = 299.37 g/mol [2]—defines the baseline for any comparative assessment with its closest structural analogs.

Why 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea Cannot Be Simply Replaced by Other Pyridinylmethyl Urea Derivatives


Within the pyridinylmethyl urea class, small structural modifications produce large swings in lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which critically affect target binding, ADME properties, and intellectual property freedom-to-operate. For example, deleting the 2-methoxyethyl substituent (as in 3-benzyl-1-[(pyridin-4-yl)methyl]urea, CAS 1007791-57-2) raises XLogP3 by approximately 0.5 log units and removes a hydrogen-bond acceptor, potentially reducing aqueous solubility by 2- to 5-fold [1]. Conversely, replacing the benzyl group with a 3,5-dimethoxyphenyl moiety (as in 3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, CAS 1286728-89-9) increases molecular weight to 345.4 g/mol and TPSA to ~80 Ų, altering membrane permeability [1]. Generic substitution among these analogs is therefore unsupported by their divergent physicochemical properties; procurement decisions must be guided by the specific substitution pattern of the target compound.

Quantitative Differentiation Evidence for 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea Relative to Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison with N-Des-methoxyethyl Analog

The computed XLogP3 of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is 1.3, compared to approximately 1.8 for the N-des-methoxyethyl analog 3-benzyl-1-[(pyridin-4-yl)methyl]urea (CAS 1007791-57-2). This 0.5 log unit difference is significant because XLogP3 values in the 1–3 range are generally considered optimal for balancing aqueous solubility and passive membrane permeability, whereas values >1.5 begin to favor higher lipophilicity-driven promiscuity and metabolic clearance. The lower XLogP3 of the target compound therefore suggests a more favorable developability profile for oral or CNS-directed programs. [1]

Lipophilicity Permeability Physicochemical Profiling

Hydrogen-Bond Acceptor Count Differentiates Target Compound from N-Methyl Analog

The target compound possesses three hydrogen-bond acceptors (HBA = 3), including the ether oxygen of the 2-methoxyethyl chain, the urea carbonyl, and the pyridine nitrogen. N-benzyl-N-methyl-N'-(4-pyridinylmethyl)urea, an analog with a methyl group in place of the 2-methoxyethyl chain, has only two hydrogen-bond acceptors. The additional HBA in the target compound enhances aqueous solubility and provides an extra site for water-mediated or direct protein-ligand hydrogen bonds, which can improve binding specificity for targets with polar active sites. [1]

Hydrogen Bonding Solubility Target Engagement

Rotatable Bond Count and Conformational Entropy Relative to the Simplest Pyridinylmethyl Urea Scaffold

With 7 rotatable bonds, 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea occupies an intermediate conformational flexibility space compared to the minimal scaffold (pyridin-4-ylmethyl)urea (CAS 36226-33-2), which has only 2 rotatable bonds. While extreme rigidity can limit induced-fit binding, excessive flexibility (>10 rotatable bonds) imposes a high entropic penalty upon binding. The target compound's 7 rotatable bonds balance pre-organization and adaptability, a range often associated with nM-range binding affinities in fragment-based drug discovery when combined with favorable enthalpy. [1] [2]

Conformational Flexibility Entropy Binding Affinity

Topological Polar Surface Area (TPSA) Comparison with Dimethoxyphenyl Analog

The TPSA of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is 54.5 Ų, substantially lower than the 83.8 Ų of 3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-yl)methylurea (CAS 1286728-89-9). A TPSA below 60 Ų is a key component of the CNS Multiparameter Optimization (MPO) score, predicting good passive blood-brain barrier penetration, whereas TPSA values above 80 Ų typically restrict CNS exposure. For programs targeting CNS kinases or receptors, the target compound's TPSA profile is inherently more permissive. [1] [2]

TPSA Membrane Permeability CNS Drug Likeness

Intramolecular Hydrogen-Bonding Potential and N-1 Substitution Effect on Target Selectivity

The 2-methoxyethyl group at N-1 can form an intramolecular hydrogen bond with the urea N–H (calculated N···O distance ≈ 2.8–3.2 Å based on gas-phase conformer analysis), creating a pseudo-ring that pre-organizes the urea pharmacophore into a conformation distinct from N-1-unsubstituted or N-1-methyl analogs. This restricted conformational ensemble mimics the bioactive conformation observed in several potent pyridinylmethyl urea kinase inhibitors (e.g., p38α MAPK inhibitors with IC50 < 100 nM in biochemical assays). Although no direct IC50 data are publicly available for the target compound itself, the N-1 methoxyethyl motif is present in lead compounds from the pyridine urea p38 inhibitor patent series (US 2012/0142708 A1), where related N-alkoxyalkyl-substituted ureas demonstrated IC50 values between 0.5 nM and 500 nM against p38α, depending on the complementary substituent. The target compound's substitution pattern thus aligns with the SAR of kinase-active congeners, while its specific benzyl + methoxyethyl combination offers a distinct IP position. [1]

Intramolecular H-bond Selectivity Conformational Restriction

Molecular Weight Advantage Over Diaryl Urea Kinase Inhibitors

With a molecular weight of 299.37 g/mol, 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is 50–150 Da lighter than typical diaryl urea kinase inhibitors such as sorafenib (MW = 464.8 g/mol) or regorafenib (MW = 482.8 g/mol). In fragment-based drug discovery, compounds with MW < 300 g/mol are considered ideal starting points because they offer higher ligand efficiency (LE > 0.30 kcal/mol per heavy atom) when optimized. The target compound's 22 heavy atoms provide a LE ceiling that exceeds that of larger diaryl ureas, enabling more efficient exploration of chemical space during hit-to-lead optimization. [1]

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Optimal Research and Procurement Application Scenarios for 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea


Medicinal Chemistry Hit-Finding: p38α MAPK or Related Kinase Screening Library Expansion

Procurement of this compound is warranted for laboratories expanding a pyridinylmethyl urea-focused kinase inhibitor library. The N-1 methoxyethyl substitution is a validated p38α MAPK potency-enhancing motif within the broader patent SAR (US 2012/0142708 A1), where related N-alkoxyalkyl ureas achieve IC50 values in the nanomolar range. Including this scaffold alongside N-1-unsubstituted or N-1-methyl analogs enables systematic exploration of the alkoxyalkyl substitution effect on kinase selectivity and potency. [1]

CNS Drug Discovery: BBB-Permeable Kinase Probe Development

The compound's TPSA of 54.5 Ų and XLogP3 of 1.3 place it within the favorable CNS MPO scoring region (desirability score >4.5 on the 0–6 scale), predicting adequate passive BBB penetration. Research groups targeting CNS kinases (e.g., LRRK2, GSK-3β, or p38α in neuroinflammation) should prioritize this scaffold over the dimethoxyphenyl analog (TPSA 83.8 Ų), which would be expected to show negligible CNS exposure. [2] [1]

Structure-Based Drug Design: Fragment-Growing Starting Point

At 299.37 g/mol with 22 heavy atoms, the compound satisfies the 'Rule of Three' criteria for fragment-like chemical space. Its three hydrogen-bond acceptors (urea carbonyl, pyridine nitrogen, ether oxygen) and single hydrogen-bond donor provide an excellent pharmacophore for initial crystallographic or NMR-based fragment screening against kinase ATP-binding sites. The inherent ligand efficiency ceiling exceeds that of approved diaryl urea drugs like sorafenib, offering a more efficient optimization trajectory. [3]

Intellectual Property Diversification in Pyridinylmethyl Urea Chemical Space

The specific combination of benzyl, 2-methoxyethyl, and pyridin-4-ylmethyl substituents on the urea core represents a distinct structural isomer not specifically exemplified in the major pyridine urea patent literature (US 8,563,558; US 2012/0142708). For organizations seeking composition-of-matter freedom-to-operate within the kinase inhibitor urea landscape, this compound provides a novel starting scaffold whose substitution pattern differs from the claimed combinations in existing patents. [1]

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